molecular formula C15H11FINO2 B4193109 4-[(2-Fluorophenyl)methoxy]-3-iodo-5-methoxybenzonitrile

4-[(2-Fluorophenyl)methoxy]-3-iodo-5-methoxybenzonitrile

Cat. No.: B4193109
M. Wt: 383.16 g/mol
InChI Key: NAIIVXKMAZJQFN-UHFFFAOYSA-N
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Description

4-[(2-Fluorophenyl)methoxy]-3-iodo-5-methoxybenzonitrile is an organic compound that features a complex aromatic structure This compound is characterized by the presence of fluorine, iodine, and methoxy functional groups attached to a benzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Fluorophenyl)methoxy]-3-iodo-5-methoxybenzonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Nitration: Introduction of a nitro group to the benzene ring.

    Reduction: Conversion of the nitro group to an amine.

    Diazotization: Formation of a diazonium salt from the amine.

    Sandmeyer Reaction: Substitution of the diazonium group with iodine.

    Methoxylation: Introduction of the methoxy group.

    Fluorobenzylation: Attachment of the 2-fluorobenzyl group via an ether linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic steps, often using continuous flow reactors to enhance reaction efficiency and yield. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Fluorophenyl)methoxy]-3-iodo-5-methoxybenzonitrile can undergo various chemical reactions, including:

    Oxidation: Conversion of the methoxy group to a carbonyl group.

    Reduction: Reduction of the nitrile group to an amine.

    Substitution: Halogen exchange reactions, particularly involving the iodine atom.

    Coupling Reactions: Such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Halogen exchange using reagents like sodium iodide (NaI) in acetone.

    Coupling Reactions: Palladium catalysts (Pd) with bases like potassium carbonate (K2CO3) in organic solvents.

Major Products

    Oxidation: Formation of 4-[(2-fluorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde.

    Reduction: Formation of 4-[(2-fluorobenzyl)oxy]-3-iodo-5-methoxybenzylamine.

    Substitution: Formation of 4-[(2-fluorobenzyl)oxy]-3-chloro-5-methoxybenzonitrile.

    Coupling Reactions: Formation of various substituted benzonitriles depending on the coupling partner.

Scientific Research Applications

4-[(2-Fluorophenyl)methoxy]-3-iodo-5-methoxybenzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the synthesis of advanced polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[(2-Fluorophenyl)methoxy]-3-iodo-5-methoxybenzonitrile involves its interaction with specific molecular targets. The presence of the fluorine and iodine atoms can enhance its binding affinity to certain enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-fluorobenzyl)oxy]-3-chloro-5-methoxybenzonitrile
  • 4-[(2-fluorobenzyl)oxy]-3-bromo-5-methoxybenzonitrile
  • 4-[(2-fluorobenzyl)oxy]-3-iodo-5-hydroxybenzonitrile

Uniqueness

4-[(2-Fluorophenyl)methoxy]-3-iodo-5-methoxybenzonitrile is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the iodine atom, in particular, allows for versatile synthetic modifications and applications in various fields of research.

Properties

IUPAC Name

4-[(2-fluorophenyl)methoxy]-3-iodo-5-methoxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FINO2/c1-19-14-7-10(8-18)6-13(17)15(14)20-9-11-4-2-3-5-12(11)16/h2-7H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAIIVXKMAZJQFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C#N)I)OCC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FINO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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